molecular formula C13H11N3O5 B2811787 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 477886-67-2

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No. B2811787
CAS RN: 477886-67-2
M. Wt: 289.247
InChI Key: CAVKMZCYKVFBDF-UHFFFAOYSA-N
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Description

This compound is a derivative of nitroaniline, which is commonly used as a raw material for dyes . It contains a nitro group (-NO2) and an amino group (-NH2), both attached to an aromatic ring, which is a common structure in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include a methyl group (-CH3), a nitro group (-NO2), an amino group (-NH2), a carboxylic acid group (-COOH), and a ketone group (C=O) within a dihydropyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group might make the compound acidic, and the nitro group might make it reactive .

Scientific Research Applications

Novel Hypoglycemic Agents

  • Synthesis of Oral Hypoglycemic Agents : Research has identified a class of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, with modifications primarily at the 6-position, as novel oral hypoglycemic agents. These compounds, synthesized from the hydrolysis of corresponding nitriles, were evaluated for their hypoglycemic potency, with several derivatives showing significant activity. This study exemplifies how structural analogs to the compound could be tailored for therapeutic purposes, specifically for managing blood glucose levels (Youngdale & Oglia, 1985).

Antibacterial Applications

  • Development of Antibacterial Agents : Research into pyridonecarboxylic acids has led to the synthesis of compounds with notable antibacterial properties. This includes studies on 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, with varying substituents, which demonstrated broad and potent in vitro antibacterial activity. Such studies indicate the potential for structurally similar compounds to serve as bases for developing new antibacterial drugs (Matsumoto et al., 1984).

Synthesis and Pharmacological Effects

  • Optically Active Derivatives for Cardiovascular Applications : Investigation into the synthesis of optically active derivatives of pyridinecarboxylic acids has revealed compounds with promising pharmacological profiles, including antihypertensive effects. This research underscores the importance of stereochemistry in the development of therapeutics, highlighting how modifications to the chemical backbone can influence biological activity (Ashimori et al., 1991).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if used as a dye, the nitro group might contribute to the color of the dye through charge-transfer complexes .

Safety and Hazards

As with any chemical compound, handling “6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid” would require proper safety precautions. Nitroaniline derivatives can be hazardous and may pose risks such as skin and eye irritation, and if ingested or inhaled, could be harmful .

properties

IUPAC Name

6-methyl-1-(3-nitroanilino)-4-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8-5-12(17)11(13(18)19)7-15(8)14-9-3-2-4-10(6-9)16(20)21/h2-7,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKMZCYKVFBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

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